molecular formula C30H48O10 B1259454 (3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid

(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid

Cat. No. B1259454
M. Wt: 568.7 g/mol
InChI Key: GDNGOAUIUTXUES-BWGRGVIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chenodeoxycholic acid 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is chenodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a steroid glucosiduronic acid and a dicarboxylic acid. It derives from a chenodeoxycholic acid. It is a conjugate acid of a chenodeoxycholate 3-O-(beta-D-glucuronide)(2-).

Scientific Research Applications

Synthesis and Analysis

The compound, a derivative of bile acids, has been a subject of research in the synthesis and analysis of related compounds. Studies have involved the synthesis of structurally similar bile acids like 24-nor-5alpha-cholic acid and its 3beta-isomer, to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol (Shalon & Elliott, 1976). Other studies have focused on the synthesis of various isomers of cholic acid, including 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid (Harano et al., 1977).

Bile Acid Metabolism

Research on bile acid metabolism has been prominent. For example, the synthesis of coenzyme A esters of trihydroxy and dihydroxy cholestan acids has been studied to understand side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001). Another study synthesized 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, to compare with unidentified biliary bile acids (Kakiyama et al., 2004).

Chemical Properties and Crystal Structures

The chemical properties and crystal structures of similar compounds have been explored. One study reported the crystal structures of six new crystals of oxo-cholic acids, displaying various supramolecular architectures dominated by networks of cooperative hydrogen bonds (Bertolasi et al., 2005).

Novel Bile Acids in Various Species

Identification of novel bile acids in different species has been a subject of interest. For instance, a study identified a new bile acid, 3alpha,7alpha,15alpha-trihydroxy-5beta-cholan-24-oic acid, in swans, tree ducks, and geese, a primary bile acid unique to these species (Kakiyama et al., 2006).

properties

Product Name

(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid

Molecular Formula

C30H48O10

Molecular Weight

568.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1

InChI Key

GDNGOAUIUTXUES-BWGRGVIUSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid
Reactant of Route 2
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid
Reactant of Route 3
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid
Reactant of Route 4
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid
Reactant of Route 5
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid
Reactant of Route 6
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid

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